molecular formula C18H21N3O4S B11054857 1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11054857
M. Wt: 375.4 g/mol
InChI Key: ODZADMGXWLWKPE-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the phenoxyethyl side chain. Common reagents used in these reactions include:

    Starting Materials: Benzimidazole derivatives, sulfonyl chlorides, phenoxyethylamines.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide may be studied for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamides: Compounds with sulfonamide groups attached to various aromatic or aliphatic structures.

Uniqueness

1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1,3,6-trimethyl-2-oxo-N-(2-phenoxyethyl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C18H21N3O4S/c1-13-11-15-16(21(3)18(22)20(15)2)12-17(13)26(23,24)19-9-10-25-14-7-5-4-6-8-14/h4-8,11-12,19H,9-10H2,1-3H3

InChI Key

ODZADMGXWLWKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCCOC3=CC=CC=C3)N(C(=O)N2C)C

Origin of Product

United States

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